2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Biological Activity
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a derivative of azetidin-2-one, which has been studied for its potential biological activities. For instance, azetidin-2-one derivatives containing aryl sulfonate moiety, synthesized through microwave-assisted methods, have shown promising anti-inflammatory and anti-microbial activities (Kendre, Landge, & Bhusare, 2012). Similarly, indolyl azetidinones have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing comparable activities to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Antibacterial and Antimicrobial Studies
Several studies have focused on the synthesis of azetidin-2-one derivatives for their potential use as antimicrobial agents. For example, novel benzimidazole derivatives of azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential in this field (Ansari & Lal, 2009). Additionally, compounds derived from sulfazecin, including 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido]-4-(substituted methyl)-2-azetidinone-1-sulfonic acids, have been synthesized with the aim of enhancing antibacterial activity against Gram-negative bacteria (Sendai et al., 1985).
Enzyme Inhibitory Potential
The compound's derivatives have been explored for their enzyme inhibitory potential. For instance, sulfonamides with benzodioxane and acetamide moieties were synthesized and tested for their inhibitory activities against α-glucosidase and acetylcholinesterase, showing substantial activity against yeast α-glucosidase (Abbasi et al., 2019). This indicates the potential of such compounds in addressing enzyme-related disorders.
Synthesis Techniques and Mechanisms
The synthesis techniques and mechanisms of azetidin-2-one derivatives are also a significant area of research. Studies have explored various methods of synthesis, including microwave-assisted synthesis and reactions with different catalysts, to improve the yield and efficacy of these compounds (Maki, Mitsumori, Sako, & Suzuki, 1981). Understanding these mechanisms is crucial for developing more effective compounds for various biological applications.
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-12-2-5-17(21)20(18-12)11-13-9-19(10-13)26(22,23)14-3-4-15-16(8-14)25-7-6-24-15/h2-5,8,13H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJHVONMHYAGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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